

# Discovery and history of Tetracosactide acetate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Tetracosactide acetate |           |
| Cat. No.:            | B15618549              | Get Quote |

An In-Depth Technical Guide to the Discovery and History of **Tetracosactide Acetate** 

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Tetracosactide, a synthetic polypeptide analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH), represents a significant milestone in peptide chemistry and endocrine medicine. Developed to provide the full biological activity of native ACTH with reduced immunogenicity, it has become an essential tool for diagnosing adrenocortical insufficiency and a therapeutic option for various inflammatory and autoimmune disorders. This guide provides a detailed account of the discovery, synthesis, and historical development of **Tetracosactide acetate**. It covers its mechanism of action through the melanocortin-2 receptor (MC2R), presents key quantitative pharmacological data, outlines detailed experimental protocols for its synthesis and bioassay, and illustrates critical pathways and workflows.

# Introduction: The Quest for a Synthetic ACTH

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone secreted by the anterior pituitary gland.[1] It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and release corticosteroids, such as cortisol.[2][3] Early therapeutic and diagnostic applications relied on ACTH extracted from animal pituitary glands.[2] However, these preparations carried a significant risk of immunogenic reactions in patients due to the antigenicity of the C-terminal portion (amino acids 25-39) of the animal-derived hormone.[4]



This challenge spurred research into creating a synthetic version that would retain the full biological activity while being less antigenic. Early structure-activity relationship studies revealed that the biological activity of ACTH resides entirely within the N-terminal portion of the molecule.[4][5] Specifically, the first 24 amino acids were found to be sufficient for maximal steroidogenic activity, a sequence that is highly conserved across species.[4][6] This discovery laid the groundwork for the development of Tetracosactide.

# **Discovery and Synthesis**

The journey to Tetracosactide was a pinnacle of peptide synthesis in the mid-20th century.

## **Foundational Research and First Synthesis**

The complete synthesis of the full 39-amino acid porcine ACTH molecule was a landmark achievement reported by Swiss chemists Robert Schwyzer and Paul Sieber of Ciba-Geigy in 1963.[7] Their work established the feasibility of producing complex polypeptide hormones in the laboratory. Building on this, research focused on creating shorter, fully active fragments. It was established that the N-terminal 1-24 sequence, known as Tetracosactide (and also as cosyntropin), possessed the same maximal steroidogenic potency as the native hormone.[4][6] This synthetic 24-amino acid peptide, with the sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro, became the ideal candidate for clinical development.[4][8] The FDA approved a branded version, Cortrosyn, in 1970 for diagnostic use.[2]

# Chemical Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The preparation of Tetracosactide is now typically achieved through Solid-Phase Peptide Synthesis (SPPS), a method that revolutionized peptide manufacturing. The following is a generalized protocol based on modern SPPS techniques.

Experimental Protocol: Solid-Phase Synthesis of Tetracosactide

 Resin Preparation: A suitable solid support, such as a 2-chlorotrityl chloride (2-CTC) resin, is selected. The C-terminal amino acid, Proline (Pro), protected with an Fmoc group (Fmoc-Pro-OH), is anchored to the resin.

#### Foundational & Exploratory





- Peptide Chain Elongation (Iterative Cycles):
  - Deprotection: The Fmoc protecting group on the resin-bound Proline is removed using a 20% solution of piperidine in dimethylformamide (DMF). The resin is washed thoroughly with DMF to remove excess reagents.
  - Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Tyr(tBu)-OH) is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and added to the resin. The reaction is allowed to proceed until completion, typically monitored by a ninhydrin test. The resin is washed again.
  - Iteration: These deprotection and coupling steps are repeated sequentially for all 24 amino acids in the Tetracosactide sequence, using appropriately side-chain protected amino acids (e.g., Boc for Lys, Pbf for Arg, tBu for Tyr).
- Cleavage and Deprotection: Once the full 24-amino acid chain is assembled, the peptide is
  cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
  This is typically achieved by treating the resin with a "cleavage cocktail," most commonly a
  strong acid like trifluoroacetic acid (TFA) containing scavengers (e.g., water,
  triisopropylsilane, and dithiothreitol) to protect sensitive residues.
- Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl
  ether, centrifuged, and washed. The resulting solid is dissolved in an aqueous buffer and
  purified using preparative reverse-phase high-performance liquid chromatography (RPHPLC).
- Lyophilization and Salt Formation: The purified peptide fractions are pooled and lyophilized to yield a fluffy white powder. For clinical use, this is converted to the acetate salt by dissolving in a dilute acetic acid solution and re-lyophilizing.

Workflow for Solid-Phase Peptide Synthesis of Tetracosactide





Click to download full resolution via product page

Caption: A generalized workflow for the solid-phase synthesis of Tetracosactide.



## **Mechanism of Action: The MC2 Receptor Pathway**

Tetracosactide exerts its effects by mimicking endogenous ACTH, binding specifically to the melanocortin-2 receptor (MC2R) on the surface of adrenal cortex cells.[1][9] MC2R is a G protein-coupled receptor (GPCR) that is unique among the five melanocortin receptor subtypes in that it binds exclusively to ACTH (and its analogues) and requires an accessory protein for function.[6][10]

- Receptor Binding and Activation: The binding of Tetracosactide to MC2R is facilitated by the
  Melanocortin Receptor Accessory Protein (MRAP).[9][11] MRAP is essential for the proper
  trafficking of MC2R from the endoplasmic reticulum to the cell membrane and for enabling
  ligand binding.[9] The N-terminal "message" sequence of Tetracosactide (His-Phe-Arg-Trp) is
  crucial for receptor activation, while the "address" sequence (Lys-Lys-Arg-Arg) ensures
  specific binding to MC2R.[6][12]
- Signal Transduction: Upon binding, MC2R undergoes a conformational change, activating the associated heterotrimeric Gs protein.[9] The Gαs subunit exchanges GDP for GTP and dissociates, activating the enzyme adenylyl cyclase.
- Second Messenger Cascade: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[13] The rise in intracellular cAMP activates Protein Kinase A (PKA).
- Steroidogenesis Stimulation: PKA then phosphorylates a cascade of downstream targets, including transcription factors and enzymes involved in steroid synthesis.[14] This leads to an acute increase in the mobilization of cholesterol and its conversion to pregnenolone by the cholesterol side-chain cleavage enzyme (P450scc), the rate-limiting step in steroidogenesis. The ultimate result is the synthesis and secretion of cortisol.[1]

Signaling Pathway of Tetracosactide





Click to download full resolution via product page

Caption: The intracellular signaling cascade initiated by Tetracosactide binding to MC2R.



## **Pharmacology and Quantitative Data**

The pharmacological profile of Tetracosactide is characterized by its potent and rapid stimulation of the adrenal cortex.

#### **Potency and Efficacy**

Tetracosactide exhibits the full corticosteroidogenic activity of natural ACTH.[4] Studies have established that 0.25 mg of Tetracosactide is equivalent in maximal stimulatory effect to 25 units of purified natural ACTH.[4] The biological activity is highly dependent on chain length; shortening the peptide from 20 to 19 amino acids results in a 70% loss of potency, highlighting the importance of the 1-24 sequence.[4][5]

#### **Pharmacokinetic Properties**

The pharmacokinetic parameters of Tetracosactide have been well-characterized, particularly for its use in diagnostic testing.

| Parameter                 | Value                                       | Reference |
|---------------------------|---------------------------------------------|-----------|
| Route of Administration   | Intravenous (IV), Intramuscular (IM)        | [15]      |
| Time to Peak Plasma Conc. | ~1 hour (IM)                                | [15]      |
| Onset of Action           | < 5 minutes (cortisol increase)             | [15]      |
| Duration of Action        | ~12 hours (IM)                              | [15]      |
| Volume of Distribution    | ~0.4 L/kg                                   | [15]      |
| Metabolism                | Rapidly metabolized by serum endopeptidases | [15]      |
| Elimination Half-Life     | Triphasic: ~7 min, ~37 min, ~3 hours        | [15]      |
| Excretion                 | Primarily via urine (IV)                    | [15]      |

# In Vitro Bioassay for Steroidogenic Activity

#### Foundational & Exploratory





The biological potency of Tetracosactide and its analogues is determined using in vitro bioassays that measure steroid production in isolated adrenal cells.[16][17]

Experimental Protocol: Isolated Adrenal Cell Bioassay

- Cell Isolation: Adrenal glands are harvested from rats. The adrenal cortex is separated and minced. The tissue fragments are then dissociated into a single-cell suspension using enzymes like collagenase and DNase. The cells are washed and resuspended in a suitable incubation buffer (e.g., Krebs-Ringer bicarbonate with glucose and albumin).
- Assay Setup: A standard curve is prepared using known concentrations of a reference ACTH standard. Test samples of Tetracosactide are prepared in serial dilutions.
- Incubation: Aliquots of the adrenal cell suspension are added to tubes containing either the standard, the test sample, or a vehicle control. The tubes are incubated, typically for 2 hours at 37°C in a shaking water bath with an atmosphere of 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Steroid Measurement: Following incubation, the reaction is stopped (e.g., by adding a strong acid or by immediate freezing). The concentration of the produced corticosteroid (typically corticosterone for rat cells) in the supernatant is measured using a validated method, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or LC-MS/MS.
- Data Analysis: A dose-response curve is generated by plotting steroid production against the log of the ACTH/Tetracosactide concentration. The potency of the test sample is calculated relative to the standard by comparing the concentrations required to produce 50% of the maximal response (EC<sub>50</sub>).

Workflow for In Vitro Adrenal Cell Bioassay





Click to download full resolution via product page

Caption: A flowchart of a typical in vitro bioassay to determine Tetracosactide potency.



# **Historical Development and Clinical Applications**

- Diagnostic Use: The primary clinical use of Tetracosactide is in the diagnosis of adrenal insufficiency (Addison's disease).[18][19] The "Short Synacthen Test" (SST) or ACTH stimulation test is the gold standard.[18] A 0.25 mg dose is administered, and a failure of plasma cortisol to rise above a certain threshold (e.g., >500 nmol/L or 18 μg/dL) confirms the diagnosis.[19]
- Therapeutic Use: While its diagnostic role is universal, therapeutic use is more common outside the US.[2] It has been used as an alternative to corticosteroids for short-term therapy in conditions like rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis relapses, leveraging its ability to stimulate endogenous cortisol production.[12][20][21] More recently, research has explored its potential non-corticosteroid-mediated anti-inflammatory and immunomodulatory effects through other melanocortin receptors (MC1R, MC3R, MC5R).[12]

#### Conclusion

The development of **Tetracosactide acetate** is a classic example of rational drug design, born from a deep understanding of hormone structure-activity relationships. By isolating the fully active 24-amino acid N-terminal sequence of ACTH, researchers created a synthetic peptide that eliminated the immunogenicity associated with animal-derived preparations while retaining full biological potency. Its synthesis paved the way for a reliable and safe diagnostic agent that remains indispensable in endocrinology. The ongoing exploration of its therapeutic actions through various melanocortin receptors ensures that the story of Tetracosactide continues to evolve, more than half a century after its initial discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. Adrenocorticotropic hormone (medication) Wikipedia [en.wikipedia.org]
- 3. Adrenocorticotropic hormone Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cosyntropin | C136H210N40O31S | CID 16129617 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 7. TOTAL SYNTHESIS OF ADRENOCORTICOTROPHIC HORMONE PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ACTH receptor Wikipedia [en.wikipedia.org]
- 10. Frontiers | Pharmacological Evaluation of Melanocortin 2 Receptor Accessory Protein 2 on Axolotl Neural Melanocortin Signaling [frontiersin.org]
- 11. Structural basis of signaling regulation of the human melanocortin-2 receptor by MRAP1
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of adrenocorticotropic hormone and other melanocortins relevant to the clinical management of patients with multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | ACTH Regulation of Adrenal SR-B1 [frontiersin.org]
- 15. mims.com [mims.com]
- 16. Bioassay of ACTH using isolated cortex cells. Applications: structure activity relationship for ACTH and analogues, assay of corticotropin-releasing factor, and assay of plasma ACTH
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. bachem.com [bachem.com]
- To cite this document: BenchChem. [Discovery and history of Tetracosactide acetate]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15618549#discovery-and-history-of-tetracosactide-acetate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com